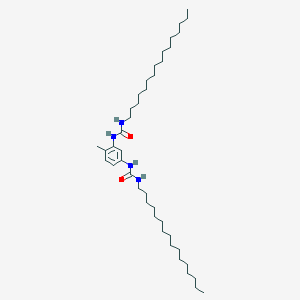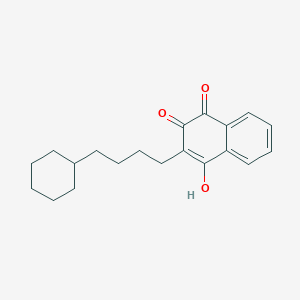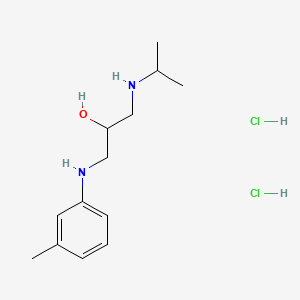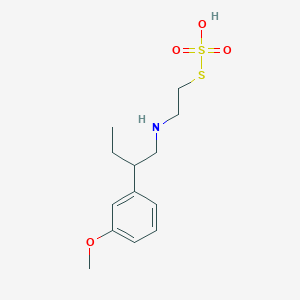
1,2-Dimethylcyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylcyclooctane is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclooctane, where two hydrogen atoms on adjacent carbon atoms are replaced by methyl groups. This compound exists in two stereoisomeric forms: cis-1,2-dimethylcyclooctane and trans-1,2-dimethylcyclooctane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclooctane can be synthesized through various organic reactions. One common method involves the alkylation of cyclooctane using methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl₃), to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclooctadiene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dimethylcyclooctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), metal catalysts (palladium, platinum)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclooctanes
Applications De Recherche Scientifique
1,2-Dimethylcyclooctane has various applications in scientific research, including:
Chemistry: It is used as a model compound to study the conformational analysis and stereochemistry of cycloalkanes.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are being conducted.
Industry: It is used as an intermediate in the synthesis of other organic compounds and materials.
Mécanisme D'action
The mechanism of action of 1,2-dimethylcyclooctane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and systems.
Comparaison Avec Des Composés Similaires
1,2-Dimethylcyclooctane can be compared with other similar compounds, such as:
Cyclooctane: The parent compound without methyl substitutions.
1,1-Dimethylcyclooctane: A structural isomer with both methyl groups on the same carbon atom.
1,2-Dimethylcyclohexane: A smaller ring analog with similar methyl substitutions.
Uniqueness: this compound is unique due to its specific ring size and methyl substitution pattern, which influence its chemical reactivity and physical properties
Propriétés
Numéro CAS |
13151-94-5 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
1,2-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-9-7-5-3-4-6-8-10(9)2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
OJGUADSLWNGMCA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


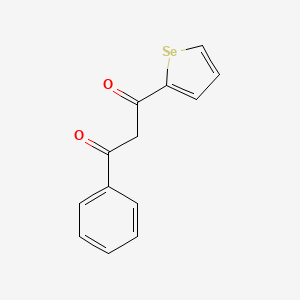
![{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone](/img/structure/B14720344.png)
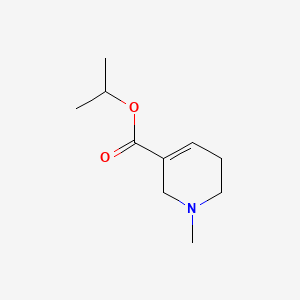

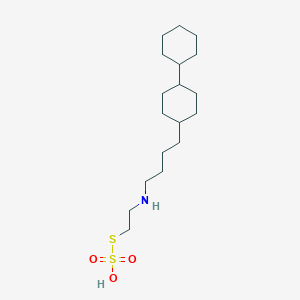
![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)
